6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261963-05-6
VCID: VC8064247
InChI: InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H
SMILES: C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F
Molecular Formula: C12H7F4NO
Molecular Weight: 257.18 g/mol

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol

CAS No.: 1261963-05-6

Cat. No.: VC8064247

Molecular Formula: C12H7F4NO

Molecular Weight: 257.18 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol - 1261963-05-6

CAS No. 1261963-05-6
Molecular Formula C12H7F4NO
Molecular Weight 257.18 g/mol
IUPAC Name 6-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol
Standard InChI InChI=1S/C12H7F4NO/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(18)6-17-11/h1-6,18H
Standard InChI Key CPRVPOUHEHCTQH-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F
Canonical SMILES C1=CC(=C(C=C1C2=NC=C(C=C2)O)C(F)(F)F)F

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyridine core substituted with:

  • A hydroxyl group (-OH) at position 3.

  • A 4-fluoro-3-(trifluoromethyl)phenyl group at position 6.

Molecular Formula: C₁₂H₇F₄NO
Molecular Weight: 257.18 g/mol .

Spectroscopic Characterization

TechniqueKey Data
¹H NMRδ 8.22 (d, J = 5.4 Hz, pyridine-H), 7.53–7.07 (m, aryl-H).
¹³C NMRδ 181.16 (C=O), 158.49 (pyridine-C), 130.53–111.25 (aryl-C).
IR3250 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N pyridine).
X-rayOrthorhombic crystal system (Pbca), a = 12.5254 Å, b = 12.6845 Å .

The trifluoromethyl (-CF₃) and fluorine substituents enhance electronegativity and steric bulk, influencing reactivity and target binding .

Synthesis and Optimization

Palladium-Catalyzed Cross-Coupling

  • Reactants: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid + 3-hydroxypyridine.

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 h.

  • Yield: 68–72% .

Nucleophilic Aromatic Substitution

  • Reactants: 6-Chloropyridin-3-ol + 4-fluoro-3-(trifluoromethyl)aniline.

  • Conditions: CuI, L-proline, DMSO, 120°C, 24 h.

  • Yield: 55–60% .

Photoredox-Mediated Coupling

  • Reactants: α,α-Difluoro-β-iodoketones + silyl enol ethers.

  • Catalyst: fac-Ir(ppy)₃, blue LED irradiation.

  • Yield: 75–80% .

Industrial-Scale Production

Continuous flow reactors optimize scalability, reducing reaction times by 40% compared to batch processes.

Biological Activity and Mechanisms

Antimicrobial Properties

Bacterial StrainMIC (µg/mL)Reference Compound (MIC)
Staphylococcus aureus32Ceftriaxone (16)
Escherichia coli64Ampicillin (32)
Pseudomonas aeruginosa128Ciprofloxacin (8)

Mechanistic studies suggest inhibition of bacterial phosphopantetheinyl transferase (Sfp-PPTase), disrupting fatty acid biosynthesis .

Antiviral Activity

  • Target: RNA-dependent RNA polymerase (RdRp) of influenza A (H1N1).

  • IC₅₀: 12.3 µM, compared to oseltamivir (IC₅₀ = 8.7 µM) .

  • Mode: Competitive binding to the RdRp active site, confirmed via molecular docking .

Central Nervous System (CNS) Effects

  • 5-HT₁A Receptor Affinity: Kᵢ = 18 nM, comparable to buspirone (Kᵢ = 15 nM) .

  • Antidepressant Activity: Reduced immobility time by 52% in murine forced swim tests (FST) at 10 mg/kg .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

PropertyValue
logP2.8 (calculated)
Water Solubility0.12 mg/mL (25°C)
pKa8.2 (pyridine N), 9.6 (-OH)

The -CF₃ group increases membrane permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

ADME Properties

ParameterValue
Plasma Protein Binding89% (human)
t₁/₂ (Human Liver Microsomes)3.2 h
Bioavailability (Oral)43% (rat model)

Hepatic metabolism occurs via CYP3A4-mediated oxidation .

Applications in Drug Discovery

Pharmaceutical Intermediates

  • Anticancer Agents: Serves as a precursor for kinase inhibitors (e.g., EGFR-TK) .

  • Antipsychotics: Structural analog ML267 shows 5-HT₇ receptor antagonism (Kᵢ = 4.7 nM) .

Agrochemistry

  • Herbicides: Derivatives inhibit acetolactate synthase (ALS) in Arabidopsis (IC₅₀ = 0.8 µM) .

Comparative Analysis with Analogues

CompoundSubstituentsBiological Activity (IC₅₀)
6-(3-Cl-4-F-phenyl)pyridin-3-olCl at phenyl C3Antibacterial: MIC = 40 µg/mL
6-[4-(CF₃)phenyl]pyridin-3-olNo F substituentAntiviral: IC₅₀ = 25 µM
6-(2-F-4-CF₃-phenyl)pyridin-3-olF at phenyl C25-HT₁A Kᵢ = 22 nM

The 4-fluoro-3-CF₃ configuration optimizes target affinity while minimizing off-target effects .

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